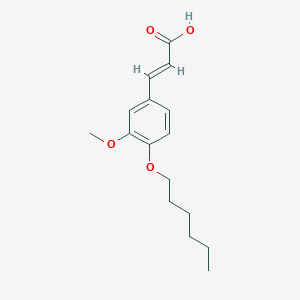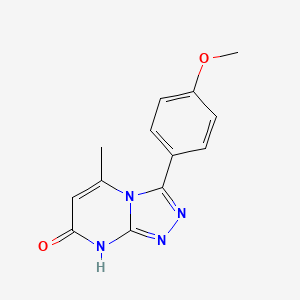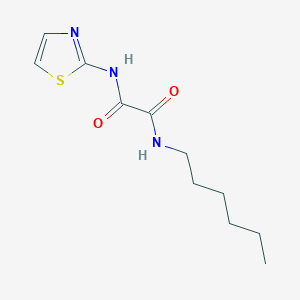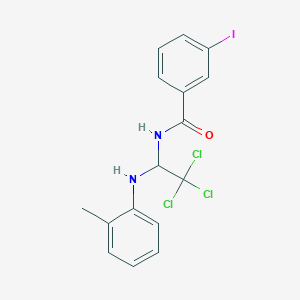
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C18H28N4O2S and a molecular weight of 364.513 g/mol . This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.
Métodos De Preparación
The synthesis of 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with an appropriate allyl and nonylsulfanyl group under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the allyl or nonylsulfanyl groups, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, particularly those involving purine metabolism.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit these enzymes, leading to altered biochemical pathways and potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione include:
7-Allyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: This compound has a benzylsulfanyl group instead of a nonylsulfanyl group, which can affect its chemical reactivity and biological activity.
8-Allylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with variations in the positioning of the allylsulfanyl and nonyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H28N4O2S |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3-methyl-8-nonylsulfanyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C18H28N4O2S/c1-4-6-7-8-9-10-11-13-25-18-19-15-14(22(18)12-5-2)16(23)20-17(24)21(15)3/h5H,2,4,6-13H2,1,3H3,(H,20,23,24) |
Clave InChI |
NNYKYWOUQNTTLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)

![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)


![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)
![ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991286.png)

